molecular formula C14H22N2O2S B13550659 Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate

Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate

Cat. No.: B13550659
M. Wt: 282.40 g/mol
InChI Key: YTQVNLNHQWUGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

The synthesis of tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-methylthiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C .

Chemical Reactions Analysis

Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.

    Medicine: This compound is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique feature of this compound is the presence of the 5-methylthiophene moiety, which can impart distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

tert-butyl 3-(5-methylthiophen-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N2O2S/c1-10-5-6-12(19-10)11-9-16(8-7-15-11)13(17)18-14(2,3)4/h5-6,11,15H,7-9H2,1-4H3

InChI Key

YTQVNLNHQWUGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CN(CCN2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.